![molecular formula C10H14ClNO B6159744 (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2411591-27-8](/img/no-structure.png)
(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and stability of the compound .Wirkmechanismus
Safety and Hazards
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 5-methoxy-1-indanone to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-ol, followed by the conversion of the alcohol to the amine using reductive amination.", "Starting Materials": [ "5-methoxy-1-indanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Sodium acetate", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 5-methoxy-1-indanone to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-ol using sodium borohydride in methanol", "Step 2: Oxidation of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-ol to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-one using sodium nitrite and acetic acid", "Step 3: Reduction of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-one to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine using ammonium chloride and sodium borohydride in methanol", "Step 4: Quaternization of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine with hydrochloric acid to form (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride" ] } | |
CAS-Nummer |
2411591-27-8 |
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
QFBRNSMZZDVAKR-PPHPATTJSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H](CC2)N.Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CC2)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.